molecular formula C14H16N2O B3039032 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine CAS No. 953745-88-5

1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine

Cat. No.: B3039032
CAS No.: 953745-88-5
M. Wt: 228.29 g/mol
InChI Key: HPBDYAJMPUDDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine is an organic compound with the molecular formula C14H16N2O. It is a derivative of pyridine and phenol, characterized by the presence of a methanamine group attached to the pyridine ring.

Preparation Methods

The synthesis of 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine typically involves the reaction of 2,6-dimethylphenol with 3-chloromethylpyridine under basic conditions to form the intermediate 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then reacted with ammonia or an amine to introduce the methanamine group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding, thereby influencing cellular processes .

Comparison with Similar Compounds

1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2,6-dimethylphenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-5-3-6-11(2)13(10)17-14-12(9-15)7-4-8-16-14/h3-8H,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBDYAJMPUDDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Reactant of Route 2
Reactant of Route 2
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Reactant of Route 3
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Reactant of Route 4
Reactant of Route 4
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Reactant of Route 5
Reactant of Route 5
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Reactant of Route 6
Reactant of Route 6
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.